1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one
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Overview
Description
1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one is a chemical compound with a unique structure that includes a pyridinone ring substituted with hydroxyphenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one typically involves the condensation of 4-hydroxyacetophenone with 2,6-dimethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 4-oxo derivatives.
Reduction: Formation of 4-hydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyacetophenone: Shares the hydroxyphenyl group but lacks the pyridinone ring.
2,6-dimethylpyridine: Contains the dimethylpyridine structure but lacks the hydroxyphenyl group.
1-(4-hydroxyphenyl)-pyridin-4(1H)-one: Similar structure but without the dimethyl groups.
Uniqueness
1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one is unique due to the combination of hydroxyphenyl and dimethylpyridinone moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
385374-16-3 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C13H13NO2/c1-9-7-13(16)8-10(2)14(9)11-3-5-12(15)6-4-11/h3-8,15H,1-2H3 |
InChI Key |
MPECBZRQPNPTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=C(C=C2)O)C |
Origin of Product |
United States |
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